Cas no 50870-59-2 (2,3-Dibromo-2,3-dihydro-1H-inden-1-one)

2,3-Dibromo-2,3-dihydro-1H-inden-1-one structure
50870-59-2 structure
商品名:2,3-Dibromo-2,3-dihydro-1H-inden-1-one
CAS番号:50870-59-2
MF:C9H6OBr2
メガワット:289.951
MDL:MFCD32067693
CID:2829517
PubChem ID:12414580

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 2,3-Dibromo-2,3-dihydro-1H-inden-1-one
    • DTXSID00497193
    • 50870-59-2
    • 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro-
    • MDL: MFCD32067693
    • インチ: InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H
    • InChIKey: DKFIODDWNZLRCT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 289.87649Da
  • どういたいしつりょう: 287.87854Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 17.1Ų

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1000184-5g
2,3-dibromo-2,3-dihydro-1H-inden-1-one
50870-59-2 95%
5g
$2900 2025-02-21
eNovation Chemicals LLC
Y1000184-5g
2,3-dibromo-2,3-dihydro-1H-inden-1-one
50870-59-2 95%
5g
$2900 2024-08-02
eNovation Chemicals LLC
Y1000184-5g
2,3-dibromo-2,3-dihydro-1H-inden-1-one
50870-59-2 95%
5g
$2900 2025-03-01

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 関連文献

2,3-Dibromo-2,3-dihydro-1H-inden-1-oneに関する追加情報

Introduction to 2,3-Dibromo-2,3-dihydro-1H-inden-1-one (CAS No. 50870-59-2)

2,3-Dibromo-2,3-dihydro-1H-inden-1-one, identified by its Chemical Abstracts Service (CAS) number 50870-59-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a brominated indene backbone, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications. The structural uniqueness of this molecule, characterized by its fused bromine atoms and hydroxyl group, positions it as a subject of interest in medicinal chemistry and material science.

The bromine substitution pattern in 2,3-Dibromo-2,3-dihydro-1H-inden-1-one contributes to its reactivity, enabling diverse functionalization strategies. Such properties are highly valued in the development of novel pharmaceuticals, where structural modifications can fine-tune biological activity. Recent studies have highlighted the compound's role as a precursor in the synthesis of more complex molecules, including those with potential anticancer and antimicrobial properties.

In the context of modern drug discovery, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one has garnered attention for its ability to serve as a building block in constructing intricate molecular architectures. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the bromine positions have been explored to modulate binding affinity to biological targets, demonstrating the compound's utility in rational drug design.

One of the most compelling aspects of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one is its incorporation into heterocyclic frameworks, which are prevalent in many bioactive natural products and synthetic drugs. The indene core provides a rigid structure that can be further functionalized to achieve specific pharmacological effects. This has led to investigations into its derivatives as potential inhibitors of enzymes involved in inflammatory pathways and signal transduction cascades.

The synthetic utility of this compound extends beyond pharmaceutical applications. In materials science, for example, brominated indenes like 2,3-Dibromo-2,3-dihydro-1H-inden-1-one have been explored for their potential use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The presence of bromine atoms enhances electron-withdrawing properties, which can be advantageous in optimizing charge transport properties within these devices.

Recent advancements in computational chemistry have further illuminated the promise of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one as a scaffold for drug discovery. Molecular modeling studies suggest that subtle changes in its structure can significantly alter its interaction with biological targets. These insights have guided experimental efforts to develop more potent and selective analogs with improved therapeutic efficacy.

The compound's stability under various reaction conditions also makes it an attractive choice for synthetic chemists. Its resistance to degradation under thermal and photochemical stress allows for multiple synthetic pathways without compromising yield or purity. This robustness is particularly valuable when scaling up reactions for industrial applications.

In summary, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one (CAS No. 50870-59-2) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As the field of chemical biology continues to evolve, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one is poised to play an increasingly pivotal role in shaping future discoveries.

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